molecular formula C17H22N2O3 B2765897 tert-butyl N-{1-[4-(5-isoxazolyl) phenyl]-1-methylethyl}carbamate CAS No. 314268-43-4

tert-butyl N-{1-[4-(5-isoxazolyl) phenyl]-1-methylethyl}carbamate

Cat. No.: B2765897
CAS No.: 314268-43-4
M. Wt: 302.374
InChI Key: CTCSPPPTIGUELG-UHFFFAOYSA-N
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Description

Tert-butyl N-{1-[4-(5-isoxazolyl) phenyl]-1-methylethyl}carbamate is a compound that features a tert-butyl group, an isoxazole ring, and a phenyl group. Isoxazole derivatives are known for their wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-{1-[4-(5-isoxazolyl) phenyl]-1-methylethyl}carbamate can undergo various types of chemical reactions, including:

    Oxidation: Isoxazole derivatives can be oxidized to form various products.

    Reduction: Reduction reactions can modify the isoxazole ring or other functional groups.

    Substitution: Substitution reactions can occur at different positions on the isoxazole ring or the phenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of tert-butyl N-{1-[4-(5-isoxazolyl) phenyl]-1-methylethyl}carbamate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit enzymes and receptors involved in various biological processes, such as inflammation and cell proliferation . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives, such as:

Uniqueness

Tert-butyl N-{1-[4-(5-isoxazolyl) phenyl]-1-methylethyl}carbamate is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its tert-butyl group provides steric hindrance, affecting its interactions with biological targets and its stability under various conditions .

Properties

IUPAC Name

tert-butyl N-[2-[4-(1,2-oxazol-5-yl)phenyl]propan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-16(2,3)21-15(20)19-17(4,5)13-8-6-12(7-9-13)14-10-11-18-22-14/h6-11H,1-5H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCSPPPTIGUELG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C1=CC=C(C=C1)C2=CC=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314268-43-4
Record name tert-butyl N-{2-[4-(1,2-oxazol-5-yl)phenyl]propan-2-yl}carbamate
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